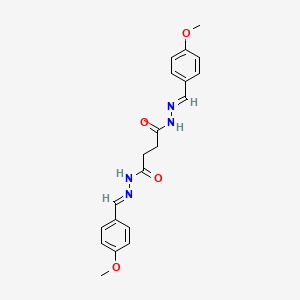
N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C20H22N4O4 and a molecular weight of 382.423 g/mol This compound is known for its unique structure, which includes two 4-methoxybenzylidene groups attached to a succinohydrazide backbone
Métodos De Preparación
The synthesis of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-methoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.
In an industrial setting, the production of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may possess anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit the growth of cancer cells and reduce inflammation in biological systems.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Comparación Con Compuestos Similares
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: This compound has a similar structure but with methoxy groups in different positions. It may exhibit different reactivity and biological activity due to the positional isomerism.
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide: The presence of hydroxy groups instead of methoxy groups can significantly alter the compound’s properties, including its solubility and reactivity.
N’1,N’4-bis(4-nitrobenzylidene)succinohydrazide:
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide stands out due to its unique combination of methoxy groups and succinohydrazide backbone, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22N4O4 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-7-3-15(4-8-17)13-21-23-19(25)11-12-20(26)24-22-14-16-5-9-18(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |
Clave InChI |
QFWRSXSKGIWAFC-JFMUQQRKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


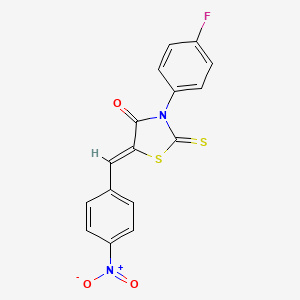
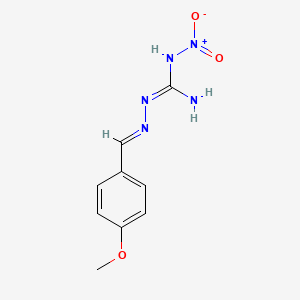


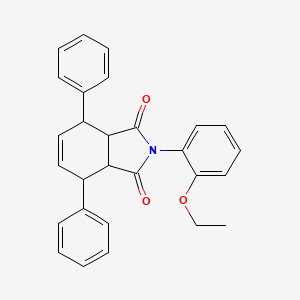
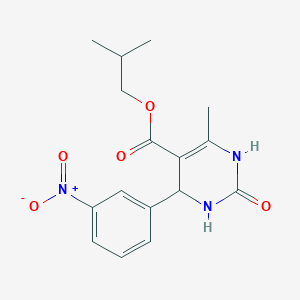
![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)

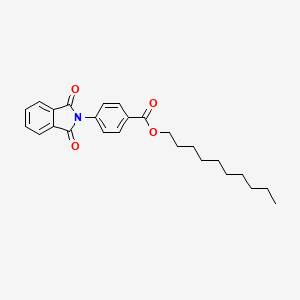
![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
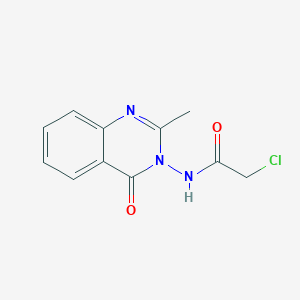

![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
![N'-[(1E)-1-phenylethylidene]furan-2-carbohydrazide](/img/structure/B11705950.png)
